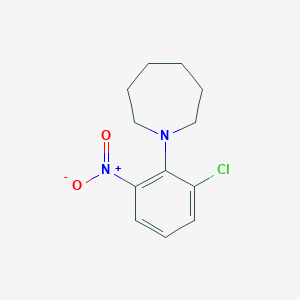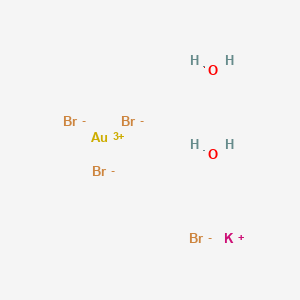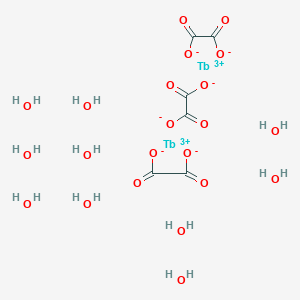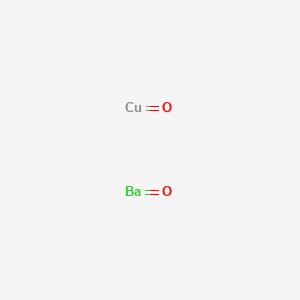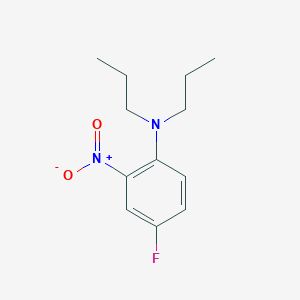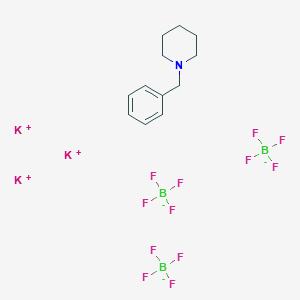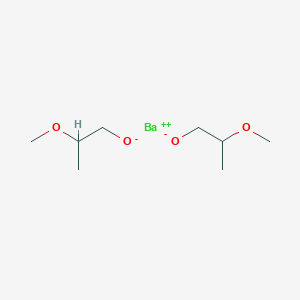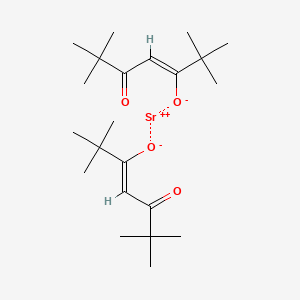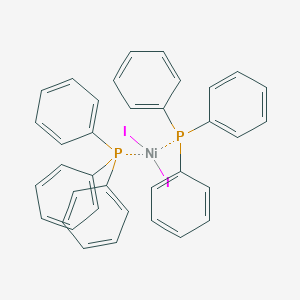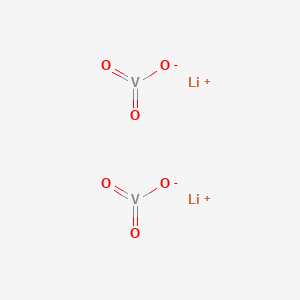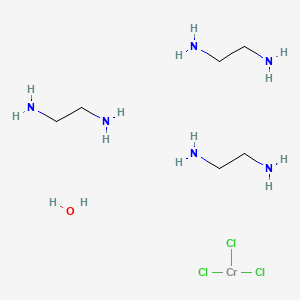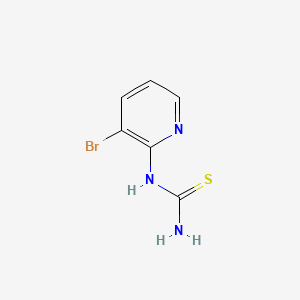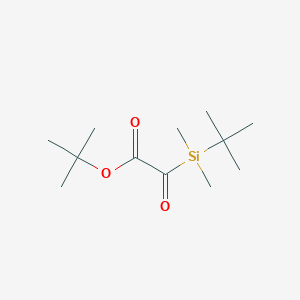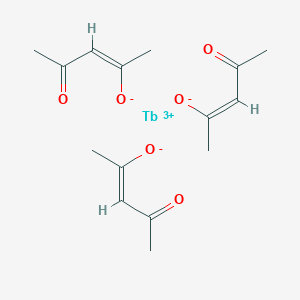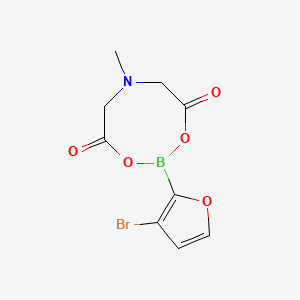
2-(3-bromofuran-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromofuran-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a chemical compound with the empirical formula C9H9BBrNO5 and a molecular weight of 301.89 g/mol . This compound is a boronic acid derivative, which is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Vorbereitungsmethoden
The synthesis of 3-Bromofuran-2-boronic acid MIDA ester typically involves the reaction of 3-bromofuran-2-boronic acid with N-methyliminodiacetic acid (MIDA) under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is then stirred at room temperature for several hours to yield the desired product .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
3-Bromofuran-2-boronic acid MIDA ester undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or alkenyl products.
Oxidation Reactions: It can be oxidized to form corresponding boronic acids or other oxidized derivatives under specific conditions.
Reduction Reactions: The compound can be reduced to form the corresponding boronic acid or other reduced derivatives.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF or dimethylformamide (DMF). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Bromofuran-2-boronic acid MIDA ester has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Industry: The compound is used in the synthesis of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 3-Bromofuran-2-boronic acid MIDA ester involves its ability to form stable complexes with various molecular targets. The boronic acid functionality allows it to interact with diols and other nucleophiles, facilitating the formation of stable boronate esters. This property is particularly useful in the development of drugs and materials with specific binding properties .
Vergleich Mit ähnlichen Verbindungen
3-Bromofuran-2-boronic acid MIDA ester can be compared with other similar compounds, such as:
1-Bromovinyl-1-boronic acid MIDA ester: Similar in structure but with a vinyl group instead of a furan ring.
5-Bromopyridine-2-boronic acid MIDA ester: Contains a pyridine ring instead of a furan ring.
Oxiranyl boronic acid MIDA ester: Contains an oxirane ring instead of a furan ring.
These compounds share similar reactivity and applications but differ in their specific chemical structures and properties, making each unique for particular applications.
Eigenschaften
IUPAC Name |
2-(3-bromofuran-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BBrNO5/c1-12-4-7(13)16-10(17-8(14)5-12)9-6(11)2-3-15-9/h2-3H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQMJRLYIKQZHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=C(C=CO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BBrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
